molecular formula C20H27D9O5 B570225 Prostaglandin F1alpha-d9 CAS No. 1542166-81-3

Prostaglandin F1alpha-d9

Cat. No. B570225
CAS RN: 1542166-81-3
M. Wt: 365.6
InChI Key: DZUXGQBLFALXCR-XNRKUTMYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prostaglandin F1α-d9 is a biochemical compound that contains nine deuterium atoms at the 17, 17’, 18, 18’, 19, 19’, 20, 20, and 20 positions . It is intended for use as an internal standard for the quantification of Prostaglandin F1α by GC- or LC-mass spectrometry .


Synthesis Analysis

The synthesis of prostaglandins is of utmost importance due to their valuable medicinal applications and unique chemical structures . A unified synthesis of prostaglandins has been reported, which involves 11–12 steps with 3.8–8.4% overall yields . Key transformations include a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones .


Molecular Structure Analysis

Prostaglandins, including Prostaglandin F1α-d9, possess a unique and intricate molecular structure that underlies their diverse physiological functions . At the core of every prostaglandin molecule lies a distinctive twenty-carbon skeleton, featuring a central five-membered ring . Surrounding the central ring structure are two long hydrophobic hydrocarbon chains .


Chemical Reactions Analysis

Prostaglandins play a role in the differentiation and tissue regeneration of several cell types and organs . They are involved in a wide range of roles from homeostasis of blood pressure and blood flow, the initiation and resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states .


Physical And Chemical Properties Analysis

Prostaglandins, including Prostaglandin F1α-d9, possess a unique and intricate molecular structure that underlies their diverse physiological functions . They have a central five-membered ring and two long hydrophobic hydrocarbon chains . The length of these chains affects the molecule’s size and shape, influencing its interactions with cellular receptors and other biomolecules .

Scientific Research Applications

Chemical Synthesis

Prostaglandin F1alpha-d9 is used in the efficient and stereoselective synthesis of prostaglandins (PGs), which are of utmost importance due to their valuable medicinal applications and unique chemical structures . It is used in the unified synthesis of PGs like cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost .

Biocatalysis

Prostaglandin F1alpha-d9 showcases the usefulness and great potential of biocatalysis in the construction of complex molecules . Biocatalysis refers to the use of natural catalysts, like protein enzymes or whole cells, to conduct chemical reactions.

Mass Spectrometry

Prostaglandin F1alpha-d9 is used as an internal standard for the quantification of 8-iso PGF1α by GC- or LC-mass spectrometry . Mass spectrometry is a powerful analytical technique used to quantify known materials, to identify unknown compounds within a sample, and to elucidate the structure and chemical properties of different molecules.

Isoprostane Research

8-iso Prostaglandin F1α-d9 is an isoprostane that was first identified in human semen . Isoprostanes are a family of eicosanoids of non-cyclooxygenase origin, and they have various functions in the human body.

Metabolism Studies

Prostaglandin F1a, from which Prostaglandin F1alpha-d9 is derived, is metabolized to 6-Keto Prostaglandin F1a . This makes Prostaglandin F1alpha-d9 useful in studying the metabolism of prostaglandins.

Gastrointestinal Research

Prostaglandin F1a contracts the circular muscle of the gut in opposition to the Prostaglandins of the E series . This suggests that Prostaglandin F1alpha-d9 could be used in research related to gastrointestinal function and disorders.

Mechanism of Action

Target of Action

Prostaglandin F1alpha-d9, like other prostaglandins, primarily targets prostanoid-specific receptors , which are G-protein-coupled . These receptors play a crucial role in facilitating prostaglandin signaling, which controls a wide range of biological processes, from blood pressure homeostasis to inflammation and resolution, to the perception of pain, and to cell survival .

Mode of Action

Prostaglandin F1alpha-d9 interacts with its targets, the prostanoid receptors, leading to a cascade of intracellular events. This compound acts by binding to the prostaglandin F2α receptor, stimulating both luteolytic activity and the release of oxytocin .

Biochemical Pathways

In vertebrates, arachidonic acid (ARA) is generally converted to prostaglandin G2 (PGG2) and H2 (PGH2) by cyclooxygenase (COX); then, various biologically active PGs are produced through different downstream prostaglandin synthases (PGSs), while PGs are inactivated by 15-hydroxyprostaglandin dehydrogenase (PGDH) .

Pharmacokinetics

It’s known that prostaglandins, in general, have relatively short half-lives . They act most often as autocrine or paracrine signaling agents .

Result of Action

The result of Prostaglandin F1alpha-d9 action is diverse, depending on the specific receptors and their regulated expression. It can influence a wide range of biological processes, including homeostasis of blood pressure and blood flow, the initiation and resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states .

Action Environment

The action of Prostaglandin F1alpha-d9 can be influenced by various environmental factors. It’s worth noting that prostaglandins are amphipathic, bioactive signaling molecules derived from the oxidation of arachidonic acid , suggesting that their stability and activity could be influenced by factors such as pH and the presence of other molecules in their environment.

Future Directions

Prostaglandins and their receptors play important roles in the occurrence and development of diseases . They have the potential to treat diseases and are candidates for the development of new therapeutic drugs .

properties

IUPAC Name

7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-5,5,6,6,7,7,8,8,8-nonadeuterio-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,18-,19+/m0/s1/i1D3,2D2,3D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUXGQBLFALXCR-XNRKUTMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CCCCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prostaglandin F1alpha-d9

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Prostaglandin F1alpha-d9
Reactant of Route 2
Prostaglandin F1alpha-d9
Reactant of Route 3
Prostaglandin F1alpha-d9
Reactant of Route 4
Prostaglandin F1alpha-d9
Reactant of Route 5
Prostaglandin F1alpha-d9
Reactant of Route 6
Prostaglandin F1alpha-d9

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.